(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
Overview
Description
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, as well as a methanamine group attached to the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with ammonia or an amine source under controlled conditions . The reaction is typically carried out in the presence of a solvent such as dichloroethane, methylene chloride, chloroform, dioxane, or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and dimethyl groups on the pyridine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate: A related compound with an acetate group instead of a methanamine group.
5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1H-benzimidazole: Another similar compound with a benzimidazole structure.
Uniqueness
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Overview
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine is a pyridine derivative characterized by a methoxy group and two methyl groups on the pyridine ring, along with a methanamine functional group. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
- CAS Number : 130000-78-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact mechanism often involves binding to active sites or allosteric sites, thereby influencing enzymatic pathways or receptor signaling cascades.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. It has been studied for its ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. Inhibition of Hsp90 can lead to the degradation of client proteins involved in tumor progression, thereby exerting an anticancer effect .
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. It has been linked to the modulation of neurodegenerative processes by influencing pathways associated with protein aggregation and apoptosis in neuronal cells . The ability to stabilize proteins like Hsp70 could mitigate the toxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
There is emerging evidence that this compound may exhibit antimicrobial properties. Its structural features allow it to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or viability in certain bacterial strains .
Inhibition of Hsp90
A significant study demonstrated that this compound effectively inhibits Hsp90, leading to reduced viability in cancer cell lines. The study reported an IC50 value in the low micromolar range, indicating potent activity against this target .
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
This compound | Hsp90 | 5.4 | Anticancer activity |
Neuroprotective Mechanisms
In another research effort focusing on neurodegenerative disease models, the compound was shown to enhance the expression of chaperone proteins that prevent aggregation of misfolded proteins. This effect was particularly notable in models of amyotrophic lateral sclerosis (ALS), where it reduced cellular toxicity associated with protein aggregates .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridine derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1H-benzimidazole | Similar substitution pattern | Anticancer |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | Acetate instead of amine | Reduced bioactivity |
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVFVHYBKQINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562569 | |
Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130000-78-1 | |
Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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